1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dithiepan ring, a hydroxy group, and a urea moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea typically involves the following steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Urea Moiety: The final step involves the reaction of the dithiepan derivative with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea: Similar structure but lacks the methyl group on the aromatic ring.
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(4-methylphenyl)urea: Similar structure but with the methyl group in a different position on the aromatic ring.
Uniqueness
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-11-4-2-3-5-12(11)16-13(17)15-8-14(18)9-19-6-7-20-10-14/h2-5,18H,6-10H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIHNSCYOCVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.